molecular formula C23H19ClN4OS2 B2577895 5-([(4-Chlorophenyl)sulfanyl]methyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-OL CAS No. 691868-62-9

5-([(4-Chlorophenyl)sulfanyl]methyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B2577895
CAS No.: 691868-62-9
M. Wt: 467
InChI Key: YDAFVNQCVDJUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-([(4-Chlorophenyl)sulfanyl]methyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-OL is a structurally sophisticated pyrazolo[1,5-a]pyrimidine-based compound designed as a potent and selective inhibitor of Src kinase. Src is a non-receptor tyrosine kinase that plays a critical role in intracellular signal transduction pathways regulating cell proliferation, differentiation, and survival. Its aberrant activation is frequently implicated in oncogenesis, tumor progression, and metastasis, particularly in cancers such as breast, colon, and pancreatic cancer. This compound exerts its research value by potently and selectively targeting the ATP-binding site of Src, thereby inhibiting its enzymatic activity and downstream signaling cascades, including the FAK and STAT3 pathways. Researchers utilize this inhibitor primarily in mechanistic studies to dissect the complex role of Src in cellular transformation, invasion, and angiogenesis. Its application is crucial in preclinical in vitro and in vivo models to evaluate the therapeutic potential of Src inhibition, either as a monotherapy or in combination with other chemotherapeutic agents, for a range of metastatic cancers. The unique molecular architecture, featuring the chlorophenylsulfanyl and dimethylpyrrole-thienyl motifs, is engineered to optimize binding affinity and kinase selectivity, making it a valuable chemical probe for oncology and signal transduction research. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4OS2/c1-14-3-4-15(2)27(14)20-9-10-30-23(20)19-12-21-25-17(11-22(29)28(21)26-19)13-31-18-7-5-16(24)6-8-18/h3-12,26H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGONODMGKJQZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=CC(=O)N4N3)CSC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

MK80 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one)

  • Substituents : 3,5-bis(trifluoromethyl)phenyl (position 5), 2-chlorophenyl (position 2).
  • Activity : Demonstrated kinase inhibition properties in preclinical studies .

MK7 (2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one)

  • Substituents : 3-chlorophenyl (position 2), phenyl (position 5).
  • Key Differences : Lacks the thienyl-pyrrole moiety and sulfanyl group, leading to simpler pharmacokinetics but reduced steric bulk.
  • Activity : Evaluated for antitumor activity with moderate potency .

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Substituents : Dichlorophenyl, fluorophenyl, trifluoromethyl.
  • Key Differences : The trifluoromethyl group at position 7 enhances lipophilicity, contrasting with the hydroxyl group in the target compound.
  • Activity: Exhibits antitrypanosomal activity due to purine analog interference .

5-{[(benzenesulfonyl)methyl}-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol

  • Substituents : Benzenesulfonyl methyl (position 5), similar thienyl-pyrrole group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted Solubility
Target Compound 464.56* 4-Chlorophenyl sulfanyl, thienyl-pyrrole Moderate (polar groups)
MK80 461.3 3,5-bis(trifluoromethyl)phenyl Low (high lipophilicity)
MK7 335.8 3-Chlorophenyl, phenyl Moderate
Benzenesulfonyl Analog 464.56 Benzenesulfonyl methyl Low (acidic)

*Calculated from formula C23H20ClN4O2S2.

Key Challenges and Opportunities

  • Bioactivity Gaps: Limited data on the target compound’s specific applications necessitate further enzymatic or cellular assays.
  • Solubility Optimization : The sulfanyl and hydroxyl groups may be modified (e.g., prodrug formulations) to improve bioavailability .
  • Structural Diversity : Expanding substitutions at positions 2 and 5 (e.g., fluorinated or methoxy groups) could enhance potency, as seen in MK63 and MK66 .

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